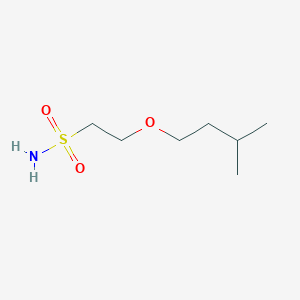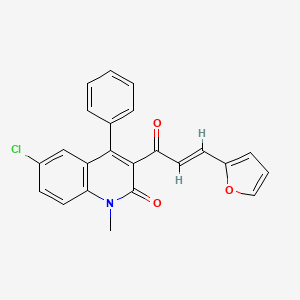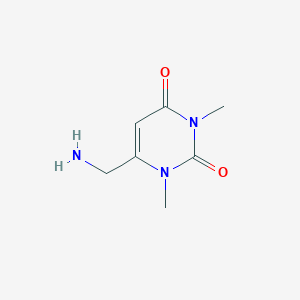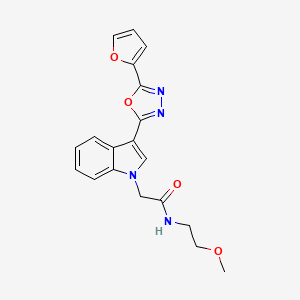![molecular formula C16H18N2O2 B2901332 2-氨基-N-[2-(2-甲氧基苯基)乙基]苯甲酰胺 CAS No. 527690-05-7](/img/structure/B2901332.png)
2-氨基-N-[2-(2-甲氧基苯基)乙基]苯甲酰胺
货号 B2901332
CAS 编号:
527690-05-7
分子量: 270.332
InChI 键: QGPNQXLPXOTLSH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” is a chemical compound with the molecular formula C16H18N2O2 . It is used in various fields of research and has potential applications in the pharmaceutical industry .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” can be analyzed using various spectroscopic methods . Infrared spectra, NMR, elemental analysis, and mass spectrometry are commonly used to characterize the structure .Chemical Reactions Analysis
The chemical reactions involving “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” primarily involve the formation of ion-associate or ion-pair complexes . These complexes are formed by reacting the compound with other bio-active molecules or organic molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” can be determined using various analytical techniques . For instance, its melting point, boiling point, density, and molecular weight can be determined .科学研究应用
1. HIV-1 Vif Inhibitor
- Summary of Application: The compound has been developed as a novel Vif inhibitor with strong antiviral activity. Vif (Viral infectivity factor) is an accessory protein of human immunodeficiency virus type I (HIV-1) that inhibits host defense factor, APOBEC3G (A3G), mediated viral cDNA hypermutations .
- Methods of Application: A series of compound 1 derivatives were designed, synthesized, and tested in vitro for their antiviral activities .
- Results: The biological results showed that compound 5 and 16 inhibited the virus replication efficiently with EC50 values of 9.81 and 4.62 μM. Meanwhile, low cytotoxicities on H9 cells were observed for the generated compounds by the MTT assay .
2. Anticancer Agent
- Summary of Application: Compounds with a 2-aminothiazole scaffold, similar to the one in “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide”, have been found to have anticancer properties .
- Methods of Application: These compounds are typically synthesized and then tested in vitro for their anticancer activities .
- Results: The specific results can vary depending on the exact compound and the type of cancer being targeted .
3. Antioxidant
- Summary of Application: 2-aminothiazole-based compounds have been found to have antioxidant properties .
- Methods of Application: These compounds can be synthesized and then tested in vitro for their antioxidant activities .
- Results: The specific results can vary depending on the exact compound and the experimental conditions .
4. Antimicrobial Agent
- Summary of Application: 2-aminothiazole-based compounds have been found to have antimicrobial properties .
- Methods of Application: These compounds can be synthesized and then tested in vitro for their antimicrobial activities .
- Results: The specific results can vary depending on the exact compound and the type of microorganism being targeted .
5. Anti-inflammatory Agent
- Summary of Application: 2-aminothiazole-based compounds have been found to have anti-inflammatory properties .
- Methods of Application: These compounds can be synthesized and then tested in vitro for their anti-inflammatory activities .
- Results: The specific results can vary depending on the exact compound and the experimental conditions .
未来方向
属性
IUPAC Name |
2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-20-15-9-5-2-6-12(15)10-11-18-16(19)13-7-3-4-8-14(13)17/h2-9H,10-11,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPNQXLPXOTLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide | |
Citations
For This Compound
1
Citations
IA Rivero, K Espinoza, R Somanathan - Molecules, 2004 - mdpi.com
Quinazolinone and quinazolinedione derivatives are of considerable interest due to their wide array of pharmacological properties. In this paper we report the synthesis of ten …
Number of citations: 55
www.mdpi.com
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
2-(3-Methylbutoxy)ethanesulfonamide
1250130-43-8
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine
717814-43-2

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2901249.png)

![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine](/img/structure/B2901252.png)
![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanylcarbothioyl]-2,6-di-tert-butylphenol](/img/structure/B2901253.png)
![7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901254.png)
![5-bromo-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2901258.png)


![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2901264.png)


![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2901267.png)
![[(2R,3S)-2-(1-Methylimidazol-2-yl)oxan-3-yl]methanamine;dihydrochloride](/img/structure/B2901269.png)
![N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2901270.png)